molecular formula C11H9NO3 B13118835 1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 68661-20-1

1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13118835
CAS No.: 68661-20-1
M. Wt: 203.19 g/mol
InChI Key: CBLTWFZYKAHQJE-UHFFFAOYSA-N
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Description

1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one belongs to the class of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (HDP) derivatives, which are recognized as a privileged and valuable scaffold in modern drug discovery and medicinal chemistry . The HDP core structure serves as a key motif in the development of inhibitors for challenging therapeutic targets. Notably, compounds based on this scaffold have shown significant promise as inhibitors of the p53-MDM2 protein-protein interaction, which is a crucial pathway in oncology, as well as potent inhibitors of HIV integrase for antiviral therapy . Furthermore, this chemotype has been explored for developing antibacterial agents active against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), antagonists for the P2X3 receptor, and inhibitors of dengue virus helicase . The 3-hydroxy group on the pyrrol-2-one ring is a key site for chemical modification, and its replacement with a 3-amino group can profoundly influence the biological activity and properties of the molecule, making derivatives like this one versatile intermediates for exploring structure-activity relationships (SAR) . The benzoyl substituent at the N1 position is a common feature that contributes to the compound's pharmacological potential. The HDP scaffold is part of the broader tetramic acid family of natural products, which are known for their diverse and potent biological activities . This product is provided For Research Use Only and is intended for use in laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring the safe handling and use of this compound in compliance with their institution's guidelines and all applicable local and national regulations.

Properties

CAS No.

68661-20-1

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

1-benzoyl-3-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C11H9NO3/c13-9-6-10(14)12(7-9)11(15)8-4-2-1-3-5-8/h1-6,13H,7H2

InChI Key

CBLTWFZYKAHQJE-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)N1C(=O)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Multi-Component Reactions (MCRs)

One of the most efficient and widely used methods for synthesizing 1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves three-component reactions of aromatic aldehydes, amines, and acylpyruvic acid esters or related ketoesters. This eco-friendly approach allows for the introduction of the benzoyl group at the 4-position and hydroxy substitution at the 3-position of the pyrrolin-2-one ring.

  • Typical Reaction Conditions:

    • Solvent: Glacial acetic acid or ethanol (ethanol often yields higher product amounts).
    • Temperature: Room temperature to mild heating.
    • Reaction Time: Several hours to overnight stirring.
    • Atmosphere: Often performed under inert atmosphere (argon) to prevent oxidation.
  • Mechanism:
    The reaction proceeds via initial imine formation between the aromatic aldehyde and amine, followed by cyclocondensation with acylpyruvic acid esters to form the pyrrolin-2-one core.

  • Yields:
    Yields range from moderate to high (43% to 80%) depending on the substrates and conditions.

Entry Aldehyde Amine Solvent Yield (%) Reference
1 Benzaldehyde 2-Hydroxypropylamine 1,4-Dioxane 43
2 Benzaldehyde Aniline Glacial Acetic Acid 70-77
3 Various aromatic aldehydes Aniline or aliphatic amines Ethanol 60-80

Sulfur Ylide Mediated Cyclization

An alternative, transition-metal-free method employs sulfur ylides reacting with ketonic carbonyl compounds to form 5-hydroxy-1H-pyrrol-2(5H)-ones, which are closely related to the target compound.

  • Procedure:

    • Preparation of sulfonium salts via reaction of phenacyl bromide derivatives with dimethyl sulfide.
    • Intramolecular cyclization of the sulfur ylide with a ketone carbonyl group, followed by a 1,3-hydroxy rearrangement.
    • Purification by column chromatography on neutral alumina.
  • Advantages:

    • Mild reaction conditions.
    • One-pot operation without transition metals.
    • Excellent yields and high efficiency.
Step Reagents/Conditions Outcome
Formation of sulfonium salt Phenacyl bromide + dimethyl sulfide in DCM Bromide salt (unstable intermediate)
Counterion exchange Sodium tetraphenylborate in acetone/water Stable sulfonium tetraphenylborate salt
Cyclization and rearrangement Stirring at room temperature 5-Hydroxy-1H-pyrrol-2(5H)-ones
  • Spectroscopic Confirmation:
    The product structure is confirmed by X-ray crystallography and 2D NMR techniques (COSY, HSQC, HMBC, DEPT).

Stepwise Synthesis Details

Synthesis of Key Intermediates: Methyl Phenylpyruvates

Methyl phenylpyruvates are crucial intermediates prepared via Claisen condensation of aryl methyl ketones with dimethyl oxalate.

  • Conditions:

    • Base: Sodium methoxide (2 M in methanol).
    • Microwave irradiation (250 W) at 30 °C for 5 minutes.
    • Acidification to pH 3-4 to precipitate the product.
  • Yield and Purity:
    Precipitates are collected, washed, and freeze-dried to obtain pure methyl phenylpyruvates.

Cyclocondensation to Form 1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one

The key step involves the reaction of the methyl phenylpyruvate intermediate with an amine and an aldehyde in a suitable solvent.

  • Typical Procedure:

    • Mix methyl phenylpyruvate, amine (e.g., 2-hydroxypropylamine), and aromatic aldehyde in 1,4-dioxane or ethanol.
    • Stir at room temperature overnight or for several hours.
    • Isolate the product by filtration or precipitation.
  • Yields:
    Isolated yields vary from 14% to 80%, influenced by the nature of the aldehyde and amine.

Product Variant Aldehyde Used Amine Used Yield (%) Melting Point (°C) Reference
1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one (parent) Benzaldehyde 2-Hydroxypropylamine 43 249-251
4-(4-Methylbenzoyl) derivative 4-Methylbenzaldehyde 2-Hydroxypropylamine 62 176-178
5-(4-Ethylphenyl) derivative 4-Ethylbenzaldehyde 2-Hydroxypropylamine 54 247-249

Analytical and Purification Techniques

  • Chromatography:
    Column chromatography on neutral alumina using mixtures of ethyl acetate/hexane or dichloromethane/methanol for purification.

  • Spectroscopy:

    • 1H NMR used to determine tautomer ratios and confirm structure.
    • Mass spectrometry (ESI-MS) for molecular weight confirmation.
    • X-ray crystallography for definitive structural elucidation.

Summary Table of Preparation Methods

Method Starting Materials Conditions Advantages Yield Range (%) Key References
Multi-component reaction (MCR) Aromatic aldehydes, amines, acylpyruvic esters Room temp, glacial acetic acid or ethanol Eco-friendly, straightforward 43-80
Sulfur ylide cyclization Sulfonium salts from phenacyl bromide and DMS Room temp, one-pot, no metal catalyst Mild, high efficiency Excellent
Claisen condensation + cyclocondensation Aryl methyl ketones, dimethyl oxalate, amines, aldehydes Microwave-assisted condensation, room temp cyclization Rapid, versatile 14-80

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkyl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzoyl-pyrrolone derivative, while reduction could yield a benzyl-pyrrolone derivative.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of 1-benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one as an antibacterial agent. It has been shown to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. For instance, lead compounds derived from this scaffold demonstrated minimum inhibitory concentrations (MICs) as low as 8 µg/mL against MRSA .

Case Study:
A study evaluated the antibacterial efficacy of various pyrrolone derivatives, including 1-benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The results indicated that modifications at the 4-position significantly enhanced antibacterial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of 1-benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies demonstrated that certain derivatives effectively inhibited the growth of human cancer cell lines. The mechanism was linked to the disruption of specific signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

Another significant application of 1-benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its anti-inflammatory activity. It has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Study:
A study explored the effects of this compound on neutrophil signaling pathways. It was found to antagonize formyl peptide receptor (FPR) signaling, which plays a crucial role in inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Synthetic Methodologies

The synthesis of 1-benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step reactions that include cyclization processes using various starting materials such as aromatic aldehydes and acylated precursors.

Common Synthetic Routes:

  • Three-component reactions involving acylpyruvic acid esters with aromatic aldehydes and amines.
  • Nucleophilic addition reactions at the carbonyl group followed by cyclization to form the pyrrolone structure .

Comparative Analysis of Related Compounds

Compound NameAntibacterial ActivityAnticancer ActivityAnti-inflammatory Activity
1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-oneYes (MIC = 8 µg/mL)ModerateYes
4-Aroyl derivativesYes (varied MICs)HighModerate
Other pyrrolonesLimitedLowVariable

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzoyl and hydroxyl groups could play a role in binding to active sites or altering the compound’s reactivity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the pyrrol-2-one ring significantly impacts electronic distribution and biological activity:

  • 1-Benzoyl-4-hydroxy vs. 4-Benzoyl-3-hydroxy Analogs: Compound 37 (4-Benzoyl-3-hydroxy-1-(2-hydroxy-propyl)-5-(4-isopropyl-phenyl)-1,5-dihydro-pyrrol-2-one) has a benzoyl group at position 4 and a hydroxyl group at position 3, contrasting with the target compound’s substituents. Compound 14 (3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-naphthalen-2-yl-1,5-dihydro-pyrrol-2-one) introduces a 4-methyl-benzoyl group at position 4 and a naphthyl substituent at position 5, demonstrating how bulkier aromatic groups enhance steric hindrance and influence melting points (247–249°C) .

Physical Properties

Melting points (mp) and solubility vary with substituent type and position:

Compound Substituents (Positions) Melting Point (°C) Yield (%) Reference
Target Compound 1-Benzoyl, 4-hydroxy Not reported
Compound 14 4-(4-Me-benzoyl), 3-hydroxy, 5-naphthyl 247–249 54
Compound 20 4-(4-Me-benzoyl), 3-hydroxy, 5-(4-t-Bu-phenyl) 263–265 62
Compound 37 4-Benzoyl, 3-hydroxy, 5-(4-i-Pr-phenyl) 257–259 50
Compound 41 4-(2-Ethoxy-benzoyl), 3-hydroxy 128–130 44

The low mp of Compound 41 (128–130°C) highlights the plasticizing effect of ethoxy groups .

Key Structural and Functional Differences

Feature 1-Benzoyl-4-hydroxy Target 4-Benzoyl-3-hydroxy Analogs Thiophene-Substituted Analogs
Substituent Positions 1-Benzoyl, 4-hydroxy 4-Benzoyl, 3-hydroxy 3-Thiophene, 4-hydroxy
Electronic Effects Moderate dipole Strong dipole (3-OH/4-COPh) Enhanced π-π stacking (thiophene)
Melting Points Likely moderate (200–250°C) 247–265°C 168–169°C (e.g., Compound 3 )
Biological Targets Underexplored Chymase, CCR2 Antimicrobial enzymes

Biological Activity

1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known by its CAS number 68661-20-1, is a pyrrolone derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a benzoyl group and a hydroxyl substituent, which may influence its reactivity and interaction with biological targets.

PropertyValue
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
IUPAC Name 1-benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one
CAS Number 68661-20-1
Canonical SMILES C1C(=CC(=O)N1C(=O)C2=CC=CC=C2)O

The biological activity of 1-benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one is largely attributed to its interactions with specific molecular targets. Research indicates that this compound can act as an antagonist for the N-formyl peptide receptor 1 (FPR1), which is involved in various physiological processes including inflammation and immune responses. The compound's structural features allow it to effectively compete with natural ligands for receptor binding, thereby modulating cellular responses such as calcium flux, chemotaxis, and adhesion in neutrophils .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolones, including 1-benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one, exhibit significant antimicrobial properties. For instance, certain analogs have shown potent activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the compound could serve as a lead for developing new antibacterial agents.

Anti-inflammatory Properties

The inhibition of FPR1 by this compound indicates its potential as an anti-inflammatory agent. In experimental settings, compounds that antagonize FPR1 have been shown to reduce inflammatory responses in various models of disease, including acute lung injury and other inflammatory conditions .

Case Studies

Several studies have investigated the biological effects of pyrrole derivatives:

  • Study on FPR1 Antagonists : A study identified several pyrrole derivatives as potent FPR1 antagonists. These compounds inhibited N-formylmethionyl-leucyl-phenylalanine (fMLF)-induced intracellular calcium mobilization in human neutrophils, demonstrating their potential in modulating immune responses .
  • Antimicrobial Evaluation : In a comparative study of various pyrrolone derivatives, 1-benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one was evaluated alongside other compounds for its antimicrobial efficacy. Results indicated that it exhibited promising activity against both gram-positive and gram-negative bacteria .

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